1-Bromo-3-(1,1-difluoroethyl)-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-(1,1-difluoroethyl)-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H6BrF5O. This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a trifluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1,1-difluoroethyl)-5-(trifluoromethoxy)benzene typically involves the following steps:
Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic aromatic substitution reaction using a trifluoromethoxyating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1,1-difluoroethyl)-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can yield quinones and hydro derivatives, respectively.
Scientific Research Applications
1-Bromo-3-(1,1-difluoroethyl)-5-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1,1-difluoroethyl)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the fluorinated groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(1,1-difluoroethyl)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-5-(trifluoromethoxy)benzene
Uniqueness
1-Bromo-3-(1,1-difluoroethyl)-5-(trifluoromethoxy)benzene is unique due to the presence of both the difluoroethyl and trifluoromethoxy groups on the benzene ring
Properties
IUPAC Name |
1-bromo-3-(1,1-difluoroethyl)-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c1-8(11,12)5-2-6(10)4-7(3-5)16-9(13,14)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDKRXCTNFBKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)OC(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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